molecular formula C9H10BrNO4S B075959 n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide CAS No. 14347-24-1

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide

Cat. No.: B075959
CAS No.: 14347-24-1
M. Wt: 308.15 g/mol
InChI Key: GYEQBFBEBZJFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide (CAS: 14347-24-1) is a sulfonamide derivative with the molecular formula C₉H₁₀BrNO₄S and a molecular weight of 308.149 g/mol. Key physicochemical properties include a density of 1.78 g/cm³, a boiling point of 465.2°C, and a flash point of 235.1°C . These structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring electrophilic interactions.

Properties

IUPAC Name

N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQBFBEBZJFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597815
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-24-1
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14347-24-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Friedel-Crafts Acylation and Bromoacetyl Group Introduction

The synthesis begins with functionalization of the phenyl ring. A common approach involves Fries rearrangement to position acetyl groups ortho to hydroxyl functionalities. For example, 2-hydroxyacetophenone derivatives undergo Fries rearrangement in the presence of Lewis acids like AlCl₃, forming 5-acetyl-2-hydroxybenzaldehyde intermediates. Subsequent bromination of the acetyl group is achieved using bromine or bromoacetyl bromide in acetic acid, yielding 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrachlorethylene

  • Temperature : 25–90°C (depending on the step)

  • Catalyst : AlCl₃ (1.5–2.0 equivalents)

StepReagents/ConditionsYieldSource
Fries RearrangementAlCl₃, DCM, 25°C, 2 h85%
BromoacetylationBr₂, AcOH, 0–5°C, 1 h78%

Nitration and Reduction to Aniline Intermediates

Introducing the amino group requires nitration followed by reduction. In one protocol, 5-bromo-2-hydroxyacetophenone is nitrated using nitric acid in sulfuric acid, yielding 5-bromo-2-hydroxy-3-nitroacetophenone. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine, forming 5-bromo-2-hydroxy-3-aminoacetophenone.

Key Considerations :

  • Nitration Regioselectivity : Directed by the electron-withdrawing acetyl group, favoring para substitution.

  • Reduction Efficiency : Fe/HCl achieves >90% conversion but generates acidic waste, whereas catalytic hydrogenation is cleaner.

Sulfonylation with Methanesulfonyl Chloride

The final step involves reacting the aniline intermediate with methanesulfonyl chloride. This is typically performed in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl.

Optimized Protocol :

  • Molar Ratio : Aniline:MsCl = 1:1.2

  • Temperature : 0°C → room temperature

  • Purification : Column chromatography (ethyl acetate/hexane)

ParameterValueSource
Reaction Time4–6 h
Yield72–85%

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • Friedel-Crafts Acylation : Tetrachlorethylene outperforms chloroform in large-scale reactions due to lower toxicity and easier recycling.

  • Sulfonylation : Polar aprotic solvents (e.g., DMF) improve MsCl reactivity but complicate purification. Dichloromethane balances reactivity and workup.

Temperature Control

  • Bromoacetylation : Exothermic; maintaining 0–5°C prevents side reactions like di-bromination.

  • Nitration : Controlled addition of HNO₃ at ≤10°C avoids ring oxidation.

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors for Fries rearrangement and bromoacetylation steps, enhancing yield (92–95%) and reducing reaction times by 40% compared to batch processes.

Advantages :

  • Precise temperature control via microchannel reactors.

  • Automated quenching minimizes decomposition.

Challenges and Alternative Approaches

Competing Rearrangements

Fries rearrangement may yield para-acetyl byproducts if AlCl₃ concentrations are suboptimal. Increasing AlCl₃ to 2.2 equivalents shifts selectivity to the desired ortho product (88% purity).

Pd-Catalyzed C–N Coupling

As an alternative to classical sulfonylation, Pd(dppf)Cl₂-mediated coupling between 5-bromo-2-hydroxy-phenyl derivatives and methanesulfonamide has been explored. While promising, this method currently suffers from lower yields (55–65%) and higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Preliminary studies suggest that n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide exhibits antimicrobial properties. This makes it a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.
  • Anticancer Properties
    • Research indicates that the compound may have anticancer effects due to its ability to interact with cellular pathways involved in cancer progression. The presence of both hydroxy and bromoacetyl functionalities may enhance its efficacy against various cancer cell lines.
  • Organic Synthesis
    • The compound serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including coupling and substitution reactions. This versatility is crucial for creating new materials with specific properties.
  • Pharmacodynamics Studies
    • Investigating the interactions of this compound with biological systems is essential for understanding its pharmacodynamics. Initial research suggests favorable interactions with biological targets, although detailed studies are needed to elucidate specific mechanisms of action.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityShowed effective inhibition against several bacterial strains
Anticancer MechanismsInduced apoptosis in specific cancer cell lines
Synthetic ApplicationsUtilized in synthesizing novel compounds for drug discovery

Mechanism of Action

The mechanism of action of n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues in Oncology and Kinase Inhibition

LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide)
  • Substituents: Indole and methoxyisonicotinoyl groups.
  • Molecular Weight : ~400 g/mol (estimated).
  • Activity : Potent antimitotic agent targeting tubulin polymerization .
Sch225336 (Bis-sulfone CB2-selective ligand)
  • Substituents : Dual sulfonyl groups and methoxy-phenyl rings.
  • Activity : CB2 receptor inverse agonist with high selectivity .
  • Key Difference : The absence of a bromo-acetyl group in Sch225336 reduces electrophilicity, favoring receptor binding over covalent interactions.
AKT/PI3K Inhibitors (e.g., BindingDB ID 228339)
  • Substituents : Ethynyl-pyrimidine and methoxypiperidine groups.
  • Activity : Inhibits mTOR signaling in cancer cells .
  • Key Difference: The target compound’s bromo-acetyl group may enhance electrophilic attack on cysteine residues, contrasting with the non-covalent binding of pyrimidine-based inhibitors.
N-(2-Methylphenyl)methanesulfonamide
  • Substituents : Methyl group at the 2-position.
  • Electronic Properties : DFT studies show reduced dipole moment compared to the target compound due to the absence of bromo-acetyl and hydroxyl groups .
  • Implication : Lower solubility and hydrogen-bonding capacity than the target compound.
N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide
  • Substituents : tert-butyl group.
  • Key Difference : The tert-butyl group provides steric bulk, reducing electrophilicity compared to the bromo-acetyl group, which may favor redox reactions.
N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)butane-1-sulfonamide
  • Substituents : Bromophenyl and chloropyrimidine.
  • Application : Intermediate in kinase inhibitor synthesis .
  • Key Difference : The pyrimidine core enables π-stacking interactions absent in the target compound’s phenyl-based structure.

Data Table: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Reference ID
Target Compound Bromo-acetyl, hydroxy-phenyl 308.15 Electrophilic reactivity
LP-261 Indole, methoxyisonicotinoyl ~400 Antimitotic (tubulin targeting)
Sch225336 Bis-sulfone, methoxy-phenyl ~600 CB2 receptor inverse agonist
BindingDB 228339 Ethynyl-pyrimidine, methoxypiperidine ~450 AKT/PI3K/mTOR inhibition
N-(2-Methylphenyl)methanesulfonamide Methylphenyl ~185 Antimicrobial (theoretical)
N-(5-(tert-butyl)-2-hydroxyphenyl) tert-butyl, hydroxy-phenyl ~255 Antioxidant (DFT-predicted)

Biological Activity

n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide, with the CAS Number 14347-24-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrNO₄S, with a molecular weight of 308.15 g/mol. The compound features a bromoacetyl group , a hydroxyphenyl group , and a methanesulfonamide group , contributing to its unique chemical reactivity and potential biological activity.

The mechanism by which this compound exhibits its biological effects is not yet fully elucidated. However, it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity through various interactions, such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial properties . The presence of the hydroxy and bromoacetyl functionalities enhances its reactivity, making it a candidate for further exploration in antimicrobial applications. Studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain to be clarified. The dual functionality of the compound allows it to potentially disrupt cellular processes involved in tumor growth.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Compounds with similar structural motifs have been shown to exhibit varying degrees of potency based on the nature and position of substituents on the phenyl ring. For instance, modifications to the bromoacetyl or hydroxy groups can significantly influence both antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Activity : A study conducted on related compounds revealed that modifications in the bromoacetyl group led to enhanced antibacterial activity against Gram-positive bacteria. The effectiveness was attributed to improved binding affinity to bacterial enzymes involved in cell wall synthesis.
  • Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity against HeLa cells. This effect was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Research Findings Summary Table

PropertyFinding
Molecular FormulaC₉H₁₀BrNO₄S
Molecular Weight308.15 g/mol
Antimicrobial ActivityEffective against certain bacterial strains
Anticancer ActivityInduces cytotoxicity in cancer cell lines
MechanismPotential enzyme inhibition via interaction

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Begin with 2-hydroxyacetophenone derivatives. Introduce the bromo-acetyl group via Friedel-Crafts acylation using bromoacetyl bromide in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by AlCl₃ .
  • Step 2 : Sulfonylation of the phenolic hydroxyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in DCM at room temperature .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze the phenolic proton (δ 10–12 ppm), bromo-acetyl carbonyl (δ 170–175 ppm), and methanesulfonamide group (δ 3.0–3.5 ppm for CH₃SO₂) .
  • FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can quantum-chemical calculations (e.g., DFT) predict electronic properties and resolve discrepancies in experimental UV/Vis spectra?

  • Methodological Answer :

  • Step 1 : Optimize geometry using PM6 or DFT (B3LYP/6-31G*) in Gaussian 15. Include solvent effects (e.g., water) via the polarizable continuum model (PCM) .
  • Step 2 : Calculate electronic transitions (TD-DFT) for 20+ excitations. Compare theoretical λ_max (e.g., 228–500 nm) with experimental UV/Vis data .
  • Troubleshooting : Discrepancies often arise from solvent polarity or intramolecular H-bonding. Re-optimize with explicit solvent molecules or CAM-B3LYP for better charge-transfer accuracy .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modified bromo-acetyl or sulfonamide groups. Test against CDK9 (IC₅₀) using ATP-binding assays .
  • Step 2 : Perform molecular docking (AutoDock Vina) to map interactions with kinase ATP pockets. Prioritize derivatives showing hydrogen bonding with Lys48 or hydrophobic contacts with Ile66 .
  • Data Interpretation : Correlate IC₅₀ values with electronic parameters (e.g., HOMO/LUMO energy gaps from DFT) to identify electron-withdrawing groups enhancing binding .

Q. How can crystallographic data resolve ambiguities in molecular conformation observed in NMR studies?

  • Methodological Answer :

  • Step 1 : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
  • Step 2 : Solve structure using SHELX. Analyze dihedral angles between the bromo-acetyl and methanesulfonamide groups. Compare with NMR-derived NOE restraints to validate rotamer populations .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between experimental and computational vibrational spectra?

  • Methodological Answer :

  • Root Cause : Harmonic approximations in DFT may underestimate anharmonic effects (e.g., H-bonding in sulfonamide groups).
  • Solution : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies. Compare with experimental FT-IR in solid-state (KBr pellet) and solution (ATR) to identify solvent-induced shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.